molecular formula C8H9BO5 B8678029 (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid

(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid

Cat. No. B8678029
M. Wt: 195.97 g/mol
InChI Key: FNYVGOCHXURZQH-UHFFFAOYSA-N
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Patent
US06252070B1

Procedure details

To tetrahydrofuran (40 mL) was added magnesium turnings (2.33 g, 95.8 mmol), 1-bromo-3,4-methylenedioxy-5-methoxybenzene (21.7 g, 93.9 mmol) and a catalytic amount of iodine. Following vigorous reaction, the metal was consumed, and the solution was added to a solution of trimethylborate (38 mL, 334 mmol) in tetrahydrofuran (100 mL) at −78° C. over 45 minutes. The mixture was stirred at −78° C. for an additional 2 hours, then at 25° C. overnight. To the mixture was added 1N HCl (200 mL) followed by stirring at 25° C. for 3 days. The solvent was removed in vacuo, and the suspension was extracted with ethyl ether. The ether phase was washed with brine, and the product was extracted into 0.5N NaOH. The NaOH solution was washed with ethyl ether and acidified to pH 1 with 2N HCl. The acidified aqueous phase was extracted with ethyl ether, washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to a brown solid, 7.43 g, 40% yield. The material was of sufficient purity to be used in subsequent preparations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
21.7 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=1.II.C[O:17][B:18](OC)[O:19]C.Cl>O1CCCC1>[CH3:10][O:9][C:7]1[C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=[C:3]([B:18]([OH:19])[OH:17])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.33 g
Type
reactant
Smiles
[Mg]
Name
Quantity
21.7 g
Type
reactant
Smiles
BrC1=CC2=C(C(=C1)OC)OCO2
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
the metal was consumed
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
by stirring at 25° C. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with ethyl ether
WASH
Type
WASH
Details
The ether phase was washed with brine
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into 0.5N NaOH
WASH
Type
WASH
Details
The NaOH solution was washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous phase was extracted with ethyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown solid, 7.43 g, 40% yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC(=CC=2OCOC21)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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